2-Chloro-2'-pyrrolidinomethyl benzophenone
CAS No.: 898774-75-9
Cat. No.: VC3871221
Molecular Formula: C18H18ClNO
Molecular Weight: 299.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898774-75-9 |
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Molecular Formula | C18H18ClNO |
Molecular Weight | 299.8 g/mol |
IUPAC Name | (2-chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Standard InChI | InChI=1S/C18H18ClNO/c19-17-10-4-3-9-16(17)18(21)15-8-2-1-7-14(15)13-20-11-5-6-12-20/h1-4,7-10H,5-6,11-13H2 |
Standard InChI Key | QRKDAYZDYXHLLF-UHFFFAOYSA-N |
SMILES | C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl |
Canonical SMILES | C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl |
Introduction
Structural and Chemical Identity
2-Chloro-2'-pyrrolidinomethyl benzophenone belongs to the benzophenone family, with the systematic IUPAC name methanone, (2-chlorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]-. Its molecular formula is C₁₈H₁₈ClNO, and it has a molar mass of 299.79 g/mol . The compound’s structure comprises two benzene rings connected by a ketone group, with a chlorine atom at the ortho position of one ring and a pyrrolidinomethyl group at the ortho position of the adjacent ring .
Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Boiling Point | 446.7 ± 30.0 °C (Predicted) | |
Density | 1.208 ± 0.06 g/cm³ (Predicted) | |
pKa | 9.43 ± 0.20 (Predicted) | |
Solubility | Low in polar solvents |
The pyrrolidinomethyl group introduces basicity (pKa ~9.43), enabling protonation under acidic conditions, while the chloro substituent enhances electrophilicity, influencing reactivity in substitution reactions .
Synthesis and Reaction Pathways
The synthesis of 2-chloro-2'-pyrrolidinomethyl benzophenone typically involves Friedel-Crafts acylation or multistep functionalization strategies. A patented method for analogous chloro-benzophenones (e.g., 2-chloro-benzophenone) employs benzene and 2-chlorobenzoyl chloride in halogenated solvents (e.g., dichloromethane) with AlCl₃/ZnCl₂ catalysts at -20–15°C . For the target compound, additional steps are required to introduce the pyrrolidinomethyl group, likely via:
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Mannich Reaction: Introducing the pyrrolidine moiety through aminomethylation of a benzaldehyde intermediate.
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Coupling Reactions: Utilizing Suzuki-Miyaura or Ullmann coupling to attach pre-functionalized aromatic rings.
Reaction parameters such as low temperatures (-20°C) and anhydrous conditions are critical to minimizing side reactions like polysubstitution or ketone reduction . The yield and purity depend heavily on solvent choice (e.g., dichloromethane vs. chlorobenzene) and catalyst loading (1–5 equivalents relative to benzene) .
Comparative Analysis with Structural Isomers
The biological and chemical profiles of benzophenones are highly sensitive to substituent positioning. Key distinctions between 2-chloro-2'-pyrrolidinomethyl benzophenone and its isomers include:
The 2,2'-substitution pattern optimizes steric and electronic effects for interactions with biological targets, as evidenced by its superior predicted binding affinity compared to para-substituted analogs .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s mode of action in antimicrobial and anticancer assays.
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Toxicological Profiling: Assess endocrine-disruption potential using in vitro receptor-binding assays.
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Process Optimization: Develop greener synthesis routes using biocatalysts or flow chemistry.
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